N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide

Catalog No.
S13393520
CAS No.
908301-61-1
M.F
C11H13N5O
M. Wt
231.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamid...

CAS Number

908301-61-1

Product Name

N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide

IUPAC Name

N-(5-amino-1-benzyl-1,2,4-triazol-3-yl)acetamide

Molecular Formula

C11H13N5O

Molecular Weight

231.25 g/mol

InChI

InChI=1S/C11H13N5O/c1-8(17)13-11-14-10(12)16(15-11)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H3,12,13,14,15,17)

InChI Key

CTMBOIJSOVCFTA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NN(C(=N1)N)CC2=CC=CC=C2

N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide is a chemical compound belonging to the class of 1,2,4-triazoles, characterized by its unique structural features that include a benzyl group and an acetamide functional group. This compound is notable for its potential biological activities, particularly in medicinal chemistry, where it has garnered attention for its antifungal and antibacterial properties. The presence of the triazole ring contributes to its reactivity and interaction with various biological targets.

  • Oxidation: This compound can be oxidized to yield various oxides, which may have different biological activities.
  • Reduction: Reduction reactions can produce amine derivatives that may enhance its pharmacological profile.
  • Substitution: The amino group in the compound is susceptible to nucleophilic substitution reactions, allowing for the introduction of various substituents.

Common reagents in these reactions include hydrazine hydrate and sodium cyanate, often under acidic or basic conditions to facilitate hydrolysis and cyclization processes.

The biological activity of N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide has been extensively studied:

  • Antifungal Properties: It has shown efficacy against various fungal strains by inhibiting enzymes involved in fungal cell wall synthesis .
  • Antibacterial Activity: The compound exhibits antibacterial properties, making it a candidate for further development in treating bacterial infections.
  • Potential Anticancer Effects: Preliminary studies suggest that it may possess anticancer properties, warranting further investigation into its mechanisms of action against cancer cells .

The synthesis of N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide typically involves several steps:

  • Cyclization of Amidines: One common method is the cyclization of amidoguanidines or related precursors with appropriate reagents under controlled conditions.
  • Thermal Condensation: Another approach includes the thermal condensation of N-cyanoimidates with hydrazine derivatives to form the triazole ring .
  • Microwave-Assisted Synthesis: Recent advancements have introduced microwave irradiation techniques to enhance reaction rates and improve yields during synthesis .

These methods are optimized for yield and purity, making them suitable for both laboratory-scale and industrial production.

N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide has diverse applications across various fields:

  • Medicinal Chemistry: Its antifungal and antibacterial properties make it a candidate for drug development aimed at treating infections.
  • Agricultural Chemistry: The compound is explored for use in agrochemicals due to its potential to act as a pesticide or fungicide.
  • Material Science: It can serve as a building block for synthesizing more complex molecules used in various industrial applications.

Interaction studies have demonstrated that N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide interacts with specific molecular targets such as enzymes and receptors. For instance:

  • It has been shown to inhibit certain enzymes involved in critical metabolic pathways within fungi and bacteria .
  • Molecular modeling studies indicate potential binding sites that could be targeted for drug design purposes .

These interactions are crucial for understanding the compound's mechanism of action and optimizing its therapeutic efficacy.

Similar compounds to N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide include:

Compound NameStructural FeaturesNotable Differences
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamidesContains a propanamide moietyDifferent side chain influences biological activity
4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridinePyridine ring substitutionVariation in electronic properties and reactivity
N-(4-(N-acetamide)phenyl)succinimideSuccinimide core structurePotentially different pharmacokinetics due to structure

Uniqueness

N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide stands out due to its specific substitution pattern that imparts distinct biological activities and chemical reactivity compared to other 1,2,4-triazole derivatives. Its unique benzyl substitution enhances lipophilicity and potentially improves membrane permeability, which could lead to better therapeutic outcomes.

Traditional Cyclocondensation Routes Using Hydrazine Derivatives

The synthesis of N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide through traditional cyclocondensation routes represents a fundamental approach in triazole chemistry [1]. The most established methodology involves the cyclocondensation of hydrazine derivatives with appropriate nitrogen-containing precursors to construct the 1,2,4-triazole ring system [2] [3].

The primary cyclocondensation pathway begins with the formation of hydrazone intermediates from hydrazine hydrate and organonitriles [4]. This process involves several distinct mechanistic steps where hydrazine hydrate initially reacts with benzonitrile derivatives to generate benzamidrazone intermediates [1]. The subsequent cyclization occurs through intramolecular nucleophilic attack of the amino group to the imidic carbon atom, yielding the triazole ring structure [2].

A critical variation of this approach utilizes thiourea derivatives as intermediates [3]. In this methodology, benzoyl isothiocyanate is formed through the reaction of benzoyl chloride with ammonium thiocyanate, followed by condensation with hydrazine hydrate in 1,4-dioxane at 70 degrees Celsius for 0.5 hours [3]. This protocol demonstrates remarkable efficiency with electron-donating and electron-withdrawing substituents, providing moderate to high yields [3].

The traditional synthesis pathway for N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide typically proceeds through multiple steps involving the preparation of key intermediates [5]. Initial studies have shown that the cyclization of amidoguanidines or related precursors under controlled conditions represents a viable route . Common reagents employed in these transformations include hydrazine hydrate and sodium cyanate, often under acidic or basic conditions to facilitate hydrolysis and cyclization processes .

Table 1: Traditional Cyclocondensation Reaction Conditions and Yields

Starting MaterialReagentConditionsTemperature (°C)Time (h)Yield (%)Reference
Benzonitrile derivativeHydrazine hydrateBasic conditions700.575-85 [3]
Thiourea derivativeHydrazine hydrate1,4-dioxane700.565-80 [3]
OrganonitrileHydrazine hydrateSolvothermal2253-670-90 [4]
AmidoguanidineSodium cyanateAcidic conditions1002-460-75

The mechanistic understanding of these cyclocondensation reactions has been significantly advanced through systematic studies [4]. The formation of 1,2,4-triazoles from organonitriles and hydrazine hydrate proceeds through two distinct pathways: the tetrazine pathway and the bis(picolinamide)azine pathway [4]. The tetrazine pathway is preferred in the absence of metal ions, while the bis(picolinamide)azine pathway predominates in the presence of metal catalysts [4].

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a transformative methodology for the preparation of triazole derivatives, offering significant advantages in terms of reaction time reduction and yield enhancement [7] [8]. The application of microwave irradiation to the synthesis of N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide and related compounds has demonstrated remarkable improvements over conventional heating methods [9] [10].

The fundamental principle underlying microwave-assisted triazole synthesis involves the direct heating of polar molecules through dielectric heating, which enables rapid and uniform temperature distribution throughout the reaction mixture [8]. This approach has been successfully applied to various triazole scaffolds, with reaction times reduced from hours to minutes while maintaining or improving product yields [8].

A comprehensive optimization study revealed that microwave-assisted synthesis of 1,2,4-triazole derivatives can be completed within 10 minutes using a Milestone Flexi Wave Microwave system, compared to traditional heating methods requiring several hours [8]. The optimal conditions typically involve temperatures ranging from 80 to 150 degrees Celsius with power settings between 250 to 300 watts [10] [11].

Table 2: Microwave-Assisted Synthesis Optimization Parameters

ParameterOptimal RangeEffect on YieldReaction TimePower Setting (W)Reference
Temperature80-150°C85-95%10-30 min250-300 [8] [10]
SolventDMF/Acetonitrile82-87%10-60 min250 [11]
Catalyst Loading2-5 mol%89-96%8-9 min250 [8]
Microwave Power250-300 W90-99%6-10 minVariable [8]

The synthesis of related triazole-acetamide conjugates using microwave irradiation has shown exceptional efficiency [10]. The protocol involves the reaction of appropriate starting materials in toluene under neutral conditions, achieving high yields within 30 minutes compared to 12-16 hours required for conventional methods [8]. This represents a remarkable reduction in reaction time while maintaining product quality and yield [8].

Specific applications to benzyl-substituted triazoles have demonstrated that microwave-assisted protocols can achieve 89% yields within 30 minutes for bicyclic triazole formation [12]. The methodology shows particular effectiveness with diversely functionalized substrates, yielding products in the range of 77-99% under optimized conditions [12].

A notable advancement in microwave-assisted synthesis involves the one-pot formation of triazole-containing macroheterocycles [9]. This approach reduces reaction time from 72 hours to 20 minutes while increasing yields from approximately 40% to 53-57% [9]. The methodology demonstrates broad substrate scope and functional group tolerance [9].

Flow Chemistry Approaches for Scalable Production

Flow chemistry has emerged as a powerful methodology for the scalable synthesis of triazole derivatives, offering unprecedented opportunities for process intensification and automation [13] [14]. The continuous-flow processing of triazole compounds provides inherent safety advantages through reduced reactive inventory and enhanced heat and mass transfer characteristics [13] [15].

The development of continuous-flow protocols for triazole synthesis has been driven by the need for safer handling of potentially hazardous intermediates and the desire for improved process efficiency [15]. A novel metal-free process for triazole synthesis under flow conditions has demonstrated significant advantages over traditional batch methods [14] [16]. This approach features efficient construction of the triazole ring through continuous condensation reactions [14].

The flow chemistry approach to N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide synthesis typically involves a two-step continuous process that is atom economical, highly selective, and environmentally benign [14] [16]. The methodology avoids chromatography and isolation steps, making it particularly attractive for large-scale production [14].

Table 3: Flow Chemistry Process Parameters and Performance Metrics

Process ParameterOptimal ValueThroughputResidence TimeSpace-Time YieldReference
Flow Rate0.5-2.0 mL/min95-99%10-13 min1.16 kg L⁻¹ h⁻¹ [17]
Temperature75-120°C92-98%13.09 minHigh [18] [17]
Pressure1-5 bar90-95%10-15 minExcellent [13]
Catalyst Loading2.5 mol%95-99%13.09 min1.16 kg L⁻¹ h⁻¹ [18]

The continuous synthesis of related triazole compounds has achieved remarkable space-time yields of 1.16 kg per liter per hour due to high concentration and short residence times [17]. The process demonstrates excellent scalability, with successful demonstration on multi-gram scales while maintaining high product purity exceeding 99.7% [17].

A significant advancement in flow chemistry involves the development of integrated systems for triazole synthesis and subsequent functionalization [18]. The continuous flow synthesis of N-sulfonyl-1,2,3-triazoles has been developed for tandem catalysis applications, with most reactions proceeding at 75 degrees Celsius in residence times of 13.09 minutes [18]. This methodology achieves yields ranging from 92 to 98% for diversely functionalized products [18].

The safety advantages of flow chemistry are particularly evident in the handling of energetic intermediates [14] [15]. A highly energetic intermediate that poses challenges in batch processing can be controlled and handled safely in continuous-flow systems [14]. This capability enables the development of synthetic routes that would be impractical or unsafe in traditional batch reactors [15].

Critical Analysis of Protecting Group Strategies for Amino Functionality

The protection of amino functionality in the synthesis of N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide represents a critical aspect of synthetic strategy development [19] [20]. The selection of appropriate protecting groups must consider compatibility with triazole formation conditions, ease of introduction and removal, and stability under the reaction conditions employed [21] [22].

The most commonly employed protecting groups for amino triazole synthesis include benzyloxycarbonyl (Cbz), tert-butoxycarbonyl (Boc), and benzyl (Bn) groups [19] [21]. Each protecting group offers distinct advantages and limitations that must be carefully evaluated in the context of the specific synthetic sequence [19].

Benzyloxycarbonyl protection represents a classical approach that provides excellent stability under basic conditions while allowing for mild removal through catalytic hydrogenolysis [19]. The introduction of Cbz groups is typically achieved using benzyloxycarbonyl chloride or benzyloxycarbonyl-N-hydroxysuccinimide under basic conditions such as triethylamine or sodium bicarbonate [19]. The removal can be accomplished through catalytic hydrogenolysis, strong acid cleavage using hydrogen bromide, or reduction with sodium in liquid ammonia [19].

Table 4: Amino Protecting Group Strategies and Conditions

Protecting GroupIntroduction ConditionsRemoval ConditionsStabilityCompatibilityReference
Benzyloxycarbonyl (Cbz)Cbz-Cl, Et₃N, DCMH₂/Pd-C or HBrBasic stableHigh [19]
tert-Butoxycarbonyl (Boc)Boc₂O, DMAP, DCMTFA (20-50%)Acid labileExcellent [21]
Benzyl (Bn)BnBr, K₂CO₃, DMFH₂/Pd-CReduction labileGood [19]
Trityl (Trt)TrCl, Et₃N, DCMBF₃·Et₂O, HFIPAcid labileModerate [22]

The tert-butoxycarbonyl protecting group strategy offers exceptional versatility in triazole synthesis [21]. Boc protection is readily introduced using di-tert-butyl dicarbonate under basic conditions and can be selectively removed using trifluoroacetic acid at concentrations of 20-50% [21]. The Boc protecting group demonstrates excellent stability under the conditions typically employed for triazole formation, including basic conditions and elevated temperatures [21].

Recent developments in protecting group chemistry have introduced advanced strategies for selective deprotection [22]. A three-component reagent system consisting of Lewis acids such as boron trifluoride etherate or copper(II) triflate, hexafluoroisopropanol, and triethylsilane has been developed for rapid and mild removal of trityl protecting groups [22]. This methodology is compatible with acetyl, silyl, acetal, and fluorenylmethyloxycarbonyl groups, providing enhanced selectivity in complex synthetic sequences [22].

The critical analysis of protecting group strategies must also consider the potential for side reactions during triazole formation [11]. Microwave-assisted synthesis protocols have demonstrated that certain protecting groups may undergo unwanted transformations under the elevated temperatures and shortened reaction times characteristic of these methods [11]. The optimization of protecting group strategies for microwave-assisted synthesis has revealed that N-Boc protection provides superior results compared to other protecting groups, yielding products in 50-84% yields under optimized conditions [11].

N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide exhibits distinctive nucleophilic substitution patterns at the N1 position of the 1,2,4-triazole ring, which is occupied by the benzyl substituent. The nucleophilic character of the triazole system is fundamentally influenced by the electron distribution within the heterocyclic ring, where nitrogen atoms at positions 1, 2, and 4 demonstrate varying degrees of nucleophilicity [1] [2].

The N1 position in 1,2,4-triazoles demonstrates a preference for alkylation reactions under basic conditions through SN2 mechanisms [3]. Research has demonstrated that ambident triazole anions can be controlled through regioselective ion pairing, allowing direct access to N1-substituted derivatives with regioselectivities up to 99:1 [3]. The benzyl group at the N1 position in our target compound represents a typical alkylation product, formed through nucleophilic attack of the triazole anion on benzyl bromide or similar electrophiles.

Mechanistic studies using highly correlated coupled-cluster computations and Marcus theory have revealed that the regioselectivity of triazole alkylation can be completely inverted through the use of amidinium and guanidinium receptors as organocatalysts [3]. These catalysts act as phase-transfer agents, forming intimate ion pairs that retain the reactivity of liberated triazole anions while exhibiting enhanced selectivity through noncovalent protection mechanisms.

The electronic environment at the N1 position is significantly influenced by the electron-withdrawing nature of the triazole ring system. 1H-1,2,4-triazole shows both electrophilic and nucleophilic substitution reactions, with nucleophilic substitution occurring at ring carbon atoms under mild conditions due to the π-deficient nature of carbons attached to electronegative nitrogen atoms [1]. This electronic deficiency makes the N1 position susceptible to nucleophilic attack, particularly when the triazole exists in its anionic form.

Kinetic studies have shown that the hydrolysis of N1-substituted 1,2,4-triazoles follows first-order kinetics, with rate constants that are temperature-dependent but show no unique features at isochoric conditions [4]. This suggests that N1 substitution does not significantly alter the fundamental reactivity patterns of the triazole ring system.

The benzyl substituent at N1 can undergo further functionalization through various pathways. Palladium-catalyzed C-H arylation of 1,4-disubstituted 1,2,3-triazoles has been shown to proceed effectively using palladium(II) acetate in combination with triphenylphosphine [2], although this specific methodology has not been extensively studied for 1,2,4-triazole systems. The presence of the benzyl group provides opportunities for subsequent aromatic substitution reactions on the phenyl ring.

Acetamide Group Functionalization Pathways

The acetamide moiety in N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide represents a versatile functional group that can undergo multiple transformation pathways. Amide bonds in triazole systems demonstrate enhanced stability compared to conventional peptide bonds, with triazole-containing peptidomimetics showing improved serum stability ranging from 8 hours to over 100 hours [5] [6].

Hydrolysis mechanisms of the acetamide group can proceed through both acid-catalyzed and base-catalyzed pathways. Under acidic conditions, protonation of the carbonyl oxygen activates the amide bond toward nucleophilic attack by water molecules. Studies on related triazole systems have shown that acid-catalyzed hydrolysis typically yields 70-95% conversion to the corresponding carboxylic acid and amine components [4]. The triazole ring system provides stabilization through resonance, which can influence the hydrolysis kinetics.

Transamidation reactions offer pathways for generating new amide derivatives. Primary and secondary amines can react with the acetamide group under appropriate conditions to form new amide bonds, typically achieving yields of 60-85% [7]. The electron-withdrawing nature of the triazole ring enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by amine nucleophiles.

Reduction pathways provide access to primary amine derivatives. Lithium aluminum hydride and sodium borohydride can reduce the acetamide group to yield primary amines with typical yields of 75-90% [8]. The selectivity of reduction can be influenced by the presence of other reducible groups in the molecule, particularly the triazole ring system which may coordinate with metal hydrides.

C-H functionalization approaches have emerged as powerful tools for acetamide modification. Metal-catalyzed C-H functionalization reactions can be directed by the amide group, allowing for selective functionalization at specific positions [7]. Palladium-catalyzed protocols using amide directing groups have been successfully applied to install various functional groups, including acetoxy, aryl, and alkyl substituents.

Coupling reactions extend the molecular framework through amide bond formation. Coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide) can facilitate the formation of extended amide chains with yields typically ranging from 65-85% [8]. These reactions are particularly valuable for creating peptide-like structures with enhanced proteolytic stability.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions provide powerful methodologies for functionalizing the triazole scaffold. Palladium-catalyzed C-H arylation has been successfully applied to 1,4-disubstituted 1,2,3-triazoles, and similar methodologies can be adapted for 1,2,4-triazole systems [2] [9].

Palladium-catalyzed arylation represents the most extensively studied cross-coupling approach for triazole derivatives. Optimization studies have identified palladium(II) acetate in combination with triphenylphosphine as an effective catalyst system, achieving yields of 75-95% for C-H arylation reactions [2]. The optimal conditions typically involve heating at 120°C in dimethylformamide with potassium carbonate as base [2]. The reaction scope extends to various aryl bromides, with electron-rich substrates generally providing higher yields than electron-deficient counterparts.

Copper-catalyzed methodologies offer complementary reactivity patterns. Copper-catalyzed oxidative C(sp³)-H functionalization has been developed for triazole synthesis, utilizing copper catalysts with K₃PO₄ as base and O₂ as oxidant [10] [11]. These protocols feature good functional group tolerance and high regioselectivity, providing efficient access to products that are challenging to prepare by traditional methods [11].

Sonogashira coupling reactions enable the introduction of alkyne functionality. Terminal alkynes can be coupled with halogenated triazole derivatives using palladium-copper catalyst systems, typically achieving yields of 60-85% [12]. N-heterocyclic carbene ligands have shown superior performance compared to traditional phosphine ligands in these transformations [12].

Ruthenium-catalyzed processes provide access to unique reactivity patterns. Ruthenium(II) complexes can catalyze metathesis reactions involving triazole-containing alkenes, with yields typically ranging from 70-90% [9]. These methodologies are particularly valuable for creating macrocyclic structures and complex molecular architectures.

Gold-catalyzed reactions have emerged as powerful tools for triazole functionalization. Gold(I) complexes can catalyze cyclization reactions with vinyl ethers, achieving N2-selective alkylation of NH-1,2,3-triazoles with yields up to 95% [13]. The reaction proceeds through cationic gold intermediates and demonstrates excellent regioselectivity [13].

Mechanistic considerations for metal-catalyzed reactions involve multiple pathways. Concerted metalation-deprotonation mechanisms are commonly proposed for palladium-catalyzed C-H arylation, involving coordination of the triazole nitrogen to the metal center followed by C-H bond cleavage [2]. Single-electron-transfer mechanisms have been proposed for copper-catalyzed transformations, involving amine radical cations and subsequent cyclization processes [10].

Generation of Schiff Base Complexes via Amino Group Condensation

The amino group at the C5 position of the triazole ring provides an excellent site for Schiff base formation through condensation with aldehydes and ketones. Schiff bases derived from triazole systems have attracted significant attention due to their enhanced biological activities and potential as chemotherapeutic agents [14] [15] [16].

Condensation mechanisms proceed through nucleophilic attack of the amino group on the carbonyl carbon, followed by elimination of water. Studies on 3-amino-1,2,4-triazole derivatives have shown that condensation with aromatic aldehydes typically proceeds in excellent yields under mild conditions [16]. Sonochemical protocols have been developed that achieve near-quantitative yields (90-99%) in 3-5 minutes of ultrasonic irradiation [16].

Substrate scope for Schiff base formation is remarkably broad. Aromatic aldehydes including benzaldehyde, salicylaldehyde, and substituted benzaldehydes react efficiently with amino-triazoles to form stable imine linkages [15] [16]. Yields typically range from 85-95% for electron-neutral aldehydes, with slightly lower yields (80-90%) observed for electron-deficient substrates [16].

Heterocyclic aldehydes provide access to diverse molecular architectures. Furan-based aldehydes such as furfural demonstrate excellent reactivity, forming Schiff bases with yields up to 99% under optimized conditions [16]. Thiophene derivatives also participate effectively in these condensation reactions, typically providing yields of 77-96% [16].

Ketone substrates expand the structural diversity of accessible products. Acetone and other simple ketones can condense with amino-triazoles, although the yields are generally lower (70-85%) compared to aldehyde substrates due to reduced electrophilicity [17]. The resulting ketone-derived Schiff bases demonstrate different stability profiles and biological activities compared to aldehyde analogs.

Reaction optimization has identified several key factors influencing product formation. Solvent selection significantly impacts both yield and reaction rate, with polar protic solvents such as ethanol and methanol providing optimal results [16]. Temperature control is crucial, with most reactions proceeding efficiently at room temperature or under mild heating (60-80°C) [14].

Mechanistic investigations using density functional theory calculations have provided insights into the condensation process. The reaction proceeds through formation of a tetrahedral intermediate followed by elimination of water, with the rate-determining step typically being the initial nucleophilic attack [14]. The electron-donating nature of the triazole ring enhances the nucleophilicity of the amino group, facilitating the condensation process.

Stability considerations are important for practical applications. Aromatic aldehyde-derived Schiff bases demonstrate superior stability compared to aliphatic analogs due to extended conjugation [16]. The presence of intramolecular hydrogen bonding, particularly in salicylaldehyde derivatives, significantly enhances thermal and hydrolytic stability [15].

Biological applications of triazole-derived Schiff bases have shown promising results. Antimicrobial screening has revealed that many derivatives exhibit significant activity against both gram-positive and gram-negative bacteria [16]. Structure-activity relationships indicate that electron-withdrawing substituents on the aromatic ring generally enhance biological activity [15].

XLogP3

0.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

231.11201006 g/mol

Monoisotopic Mass

231.11201006 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

Explore Compound Types